1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 43128-97-8
VCID: VC15917138
InChI: InChI=1S/C17H15NO2/c1-20-13-8-6-12(7-9-13)10-17(19)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3
SMILES:
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol

1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone

CAS No.: 43128-97-8

Cat. No.: VC15917138

Molecular Formula: C17H15NO2

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone - 43128-97-8

Specification

CAS No. 43128-97-8
Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
IUPAC Name 1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C17H15NO2/c1-20-13-8-6-12(7-9-13)10-17(19)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3
Standard InChI Key FSEZPVRFPZRXPD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC(=O)C2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (CAS 43128-97-8) features a 1H-indol-3-yl group attached to the α-position of an ethanone backbone, with a 4-methoxyphenyl substituent at the β-position (Figure 1). This arrangement creates three distinct pharmacophoric regions:

  • Indole nucleus: Provides hydrogen-bonding capabilities via the N-H group

  • Methoxyaryl system: Enhances lipophilicity and π-π stacking potential

  • Ketone functionality: Serves as a potential site for chemical modifications

Physicochemical Properties

Key physicochemical parameters derived from experimental and computational studies include:

PropertyValueMethod/Source
Molecular formulaC₁₇H₁₅NO₂High-resolution MS
Molecular weight265.307 g/molCalculated exact mass
Partition coefficientLogP = 3.60Computational modeling
Polar surface area42.09 ŲTopological analysis

The compound's moderate lipophilicity (LogP 3.60) suggests favorable membrane permeability, while its polar surface area indicates potential for blood-brain barrier penetration .

Synthetic Methodologies

Classical Condensation Approaches

The primary synthesis route involves Friedel-Crafts acylation of 1H-indole with 4-methoxyphenylacetyl chloride under Lewis acid catalysis (Scheme 1). Key reaction parameters:

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane (0.1 M)

  • Temperature: 0°C to room temperature

  • Yield: 68–72% after silica gel purification

Mechanistic pathway:

  • Activation of acetyl chloride by AlCl₃ to form acylium ion

  • Electrophilic attack at C3 of indole

  • Rearomatization and proton transfer

Multicomponent Synthesis

Recent advances employ a one-pot strategy using:

  • Indole (1.0 equiv)

  • 4-Methoxyphenylglyoxal (1.2 equiv)

  • Meldrum's acid (1.5 equiv)

Optimized conditions :

  • Triethylamine (2.0 equiv) in acetonitrile, reflux 1 h

  • Acetic acid addition, reflux 30 min

  • Isolation yield: 74%

This method improves atom economy and reduces purification steps compared to traditional approaches .

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (300 MHz, CDCl₃) :

  • δ 10.78 (s, 1H, indole N-H)

  • δ 7.46–7.03 (m, 7H, aromatic protons)

  • δ 3.78 (s, 3H, OCH₃)

  • δ 2.35 (s, 2H, CH₂CO)

¹³C NMR (75 MHz, CDCl₃) :

  • δ 204.87 (ketone carbonyl)

  • δ 153.46 (methoxy-bearing aromatic carbon)

  • δ 127.91–109.90 (aromatic and indolic carbons)

Mass Spectrometric Analysis

HRMS (ESI+) shows:

  • Observed: m/z 265.1100 [M+H]⁺

  • Calculated: 265.1103 (Δ = 0.3 ppm)

Fragmentation pattern demonstrates sequential loss of:

  • Methoxy group (-31 Da)

  • Carbon monoxide (-28 Da)

  • Indole fragment (-117 Da)

Biological Activity and Structure-Activity Relationships

Neuropharmacological Effects

Preliminary studies suggest:

  • 58% inhibition of MAO-B at 10 μM concentration

  • Moderate AChE inhibition (IC₅₀ = 12.3 μM)

  • Blood-brain barrier permeability predicted by QSAR models

Analytical Profiling and Quality Control

HPLC Method Validation

Chromatographic conditions :

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile phase: MeOH:H₂O (75:25)

  • Flow rate: 1.0 mL/min

  • Retention time: 8.2 min

Validation parameters:

  • Linearity: 0.1–100 μg/mL (R² = 0.9998)

  • LOD: 0.03 μg/mL

  • LOQ: 0.1 μg/mL

Stability Studies

The compound shows:

  • 98% purity retention after 6 months at −20°C

  • Degradation pathways:

    • Photooxidation of indole ring

    • Demethylation of methoxy group

    • Ketone reduction under basic conditions

Regulatory and Industrial Considerations

ParameterRequirement
Purity (HPLC)≥98%
Heavy metals<10 ppm
Residual solvents<500 ppm
Microbial limitsUSP <61> compliant

Challenges and Future Directions

Current research gaps include:

  • Limited in vivo pharmacokinetic data

  • Unclear metabolic pathways

  • Need for targeted delivery systems

Emerging opportunities:

  • Development of prodrugs via ketone modification

  • Combination therapies with checkpoint inhibitors

  • Exploration of antimicrobial properties

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